This compound is primarily sourced from plants such as Berberis vulgaris (barberry) and other members of the Berberidaceae family. These plants are known for their rich alkaloid content, including berberine and its derivatives. The extraction of 2,3,9,10-tetrahydroxyberbine typically involves solvent extraction methods followed by purification processes such as chromatography .
2,3,9,10-Tetrahydroxyberbine is classified as a benzylisoquinoline alkaloid. This classification is part of a broader category of natural products that exhibit significant pharmacological activities. Alkaloids are known for their diverse range of effects on biological systems, including antimicrobial and anti-inflammatory properties .
The synthesis of 2,3,9,10-tetrahydroxyberbine can be achieved through several chemical methods. One prominent approach involves the demethylation of tetrahydropalmatine using boron tribromide (BBr), which selectively removes methyl groups to yield the desired hydroxylated product .
Technical Details:
Another method includes biosynthetic pathways utilizing genetically modified Escherichia coli strains that express specific enzymes capable of converting precursor compounds into 2,3,9,10-tetrahydroxyberbine .
The molecular structure of 2,3,9,10-tetrahydroxyberbine consists of a complex isoquinoline skeleton with four hydroxyl groups positioned at the 2, 3, 9, and 10 carbon atoms. This configuration contributes to its unique chemical properties and biological activity.
2,3,9,10-Tetrahydroxyberbine participates in various chemical reactions due to its multiple functional groups. It can undergo oxidation and reduction reactions as well as methylation processes.
Technical Details:
These reactions are significant for developing new derivatives with enhanced therapeutic effects or improved bioavailability .
The mechanism of action for 2,3,9,10-tetrahydroxyberbine involves multiple pathways:
Data from various studies indicate that these mechanisms contribute to its potential use in treating infections and inflammatory diseases .
These properties are crucial for determining the formulation and delivery methods for therapeutic applications .
2,3,9,10-Tetrahydroxyberbine has been investigated for several applications in scientific research:
Ongoing studies focus on optimizing its use in clinical settings while addressing challenges related to bioavailability and solubility .
The systematic IUPAC name for 2,3,9,10-tetrahydroxyberbine is 5,8,13,13a-tetrahydro-2,3,9,10-tetrahydroxy-6H-dibenzo[a,g]quinolizine. This alkaloid belongs to the berbine subclass of isoquinoline alkaloids, characterized by a tetracyclic framework integrating two benzene rings (A and D) and a quinolizine core (B and C rings). The numbering follows the dibenzo[a,g]quinolizine system, where positions 2,3 (Ring A) and 9,10 (Ring D) bear phenolic hydroxyl groups [6].
Isomeric variations arise from stereochemistry at the C-13a chiral center, yielding R and S enantiomers. Additionally, structural isomers may form if hydroxylation patterns differ (e.g., 2,3,10,11-tetrahydroxyberbine), though 2,3,9,10-substitution is most pharmacologically significant. The presence of four hydroxyl groups enables diverse O-methylation patterns, leading to bioactive derivatives like discretamine (9-O-methyl variant) and corypalmine (9,10-di-O-methyl variant) [4] [9].
While explicit crystallographic data for 2,3,9,10-tetrahydroxyberbine remains limited in the literature, its tetracyclic framework adopts a folded conformation typical of protoberberines. The B/C rings stabilize in a semi-rigid boat conformation, with C-13a chirality influencing overall molecular geometry. Enzymatic studies confirm stereoselectivity: Rat liver catechol O-methyltransferase (COMT) preferentially methylates specific hydroxyl groups in (S)-enantiomers over (R)-forms, indicating chiral discrimination in biosynthesis [9].
Table 1: Stereochemical Characteristics
Property | Value/Configuration | Significance |
---|---|---|
Chiral Centers | C-13a | Determines R/S enantiomers |
Predominant Conformation | Boat (B/C rings) | Enhances planarity of aromatic rings |
Enzymatic Specificity | Higher for (S)-enantiomers | Impacts regioselective O-methylation |
2,3,9,10-Tetrahydroxyberbine exhibits limited aqueous solubility (<1 mg/mL) due to its polyaromatic framework. However, solubility increases in polar organic solvents (e.g., methanol, DMSO) or at alkaline pH (>9.0), where hydroxyl groups deprotonate. Stability studies indicate susceptibility to oxidative degradation: Catechol moieties (especially Ring A) undergo quinone formation under aerobic conditions, leading to dimerization. In physiological buffers (pH 7.4), the compound shows moderate stability (t1/2 ~6 hours), though chelating agents (e.g., EDTA) prolong integrity by suppressing metal-catalyzed oxidation [4] [6].
NMR Spectroscopy (1H, 13C):
Table 2: Key NMR Assignments
Position | 1H δ (ppm) | 13C δ (ppm) | Multiplicity |
---|---|---|---|
1 | 6.52 | 112.4 | s |
4 | 6.58 | 114.0 | s |
11 | 6.62 | 113.8 | s |
13a | - | 62.1 | - |
2-OH | 9.30 | - | br s |
Infrared (IR) Spectroscopy: Strong broadband at 3200–3400 cm−1 (O–H stretch), 1510 cm−1 (aromatic C=C), and 1260 cm−1 (C–O phenolic). Absence of carbonyl stretches (1600–1700 cm−1) confirms non-quinoid structure [4].
Mass Spectrometry (MS): ESI-QTOF-MS shows [M+H]+ at m/z 300.1236 (C17H18NO4+). Fragmentation includes loss of H2O (m/z 282) and retro-Diels-Alder cleavage yielding ions at m/z 164 (Ring A/B fragment) and 151 (Ring D/C fragment) [4].
Table 3: Mass Spectral Fragmentation Pattern
m/z | Ion Formula | Fragment Origin |
---|---|---|
300.12 | C17H18NO4+ | Molecular ion |
282.11 | C17H16NO3+ | [M+H–H2O]+ |
164.08 | C10H10NO+ | Rings A/B with N-atom |
151.04 | C7H7O3+ | Rings D/C with hydroxyls |
Biosynthesis and Enzymatic Modifications
2.1 In Vitro Methyltransferase Pathways
Enzymatic O-methylation of 2,3,9,10-tetrahydroxyberbine is catalyzed by regioselective methyltransferases (MTs) in engineered E. coli systems. Cj4’OMT (from Coptis japonica) exclusively methylates C-10, yielding 10-methoxy-2,3,9-trihydroxyberbine (Compound 1, [M+H]+ m/z 314.1391). Conversely, PsSOMT (Papaver somniferum) and SiSOMT (Stephania intermedia) target C-9, producing 9-methoxy-2,3,10-trihydroxyberbine (Compound 2, m/z 314.1389). SiSOMT also catalyzes bis-O-methylation at C-9 and C-10 to form discretamine (m/z 328.1535). Co-culturing with Cj6OMT enables methylation at C-2, generating scoulerine (m/z 328.1546) or isoscoulerine (m/z 328.1540) [4].
Table 4: Methyltransferase Specificity and Products
Enzyme | Gene Source | Methylation Site | Product (m/z [M+H]+) |
---|---|---|---|
Cj4’OMT | Coptis japonica | C-10 | 10-O-Methyl (314.1391) |
PsSOMT | Papaver somniferum | C-9 | 9-O-Methyl (314.1389) |
SiSOMT | Stephania intermedia | C-9/C-10 | 9-O-Methyl (314.1389) or 9,10-di-O-methyl (328.1535) |
Cj6OMT | Coptis japonica | C-2 | 2-O-Methyl (scoulerine, 328.1546) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7